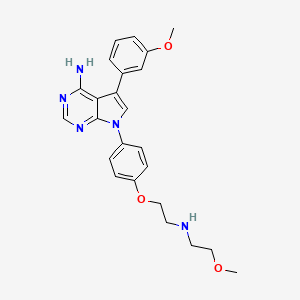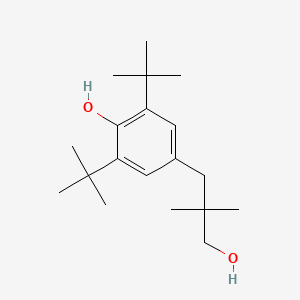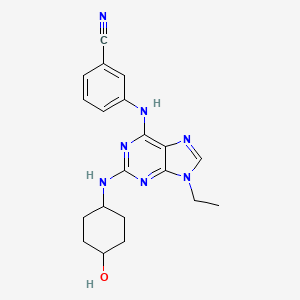
CHF-5022
Overview
Description
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a cyclopropane ring, a carboxylic acid group, and a biphenyl structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclopropanation steps, as well as the use of high-pressure reactors for the carboxylation step. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the biphenyl core can yield partially or fully hydrogenated biphenyl derivatives .
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures but different substituents.
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Fluorinated compounds: Compounds with similar fluorine and trifluoromethyl substituents but different core structures.
Uniqueness
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a biphenyl structure with fluorine and trifluoromethyl substituents. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
749269-77-0 |
|---|---|
Molecular Formula |
C17H12F4O2 |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
1-[3-fluoro-4-[4-(trifluoromethyl)phenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H12F4O2/c18-14-9-12(16(7-8-16)15(22)23)5-6-13(14)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,23) |
InChI Key |
STSYUQWYKFKDNG-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHF-5022; CHF 5022; CHF5022; UNII-JO8EVV007Q; CHEMBL196246; CHF-5022; JO8EVV007Q; SCHEMBL1373506; BDBM50172463. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)


![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)

![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)






![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)
